molecular formula C36H73NO3 B13144713 N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide

N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide

Cat. No.: B13144713
M. Wt: 568.0 g/mol
InChI Key: KZTJQXAANJHSCE-GPOMZPHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide, also widely known in research contexts as Ceramide NG or N-stearoylsphinganine, is a synthetic dihydroceramide of high interest in biochemical and dermatological research . This long-chain compound has a molecular formula of C 36 H 73 NO 3 and an average molecular weight of 567.97 g/mol . Its structure features an octadecanamide chain linked to a sphinganine backbone, presenting a defined (2R,3S) stereochemistry that is critical for its biological interactions . As a key intermediate in the sphingolipid pathway, this dihydroceramide is primarily investigated for its role in skin barrier function and cellular membrane biology . Researchers utilize it to study the assembly of the stratum corneum lipid matrix and to develop models for understanding and mitigating barrier dysfunction. Its mechanism of action involves integration into cellular membranes, influencing their structural integrity and permeability . While its pharmacological profile is still under investigation, this compound is strictly intended for non-therapeutic, non-veterinary laboratory research. It serves as a vital standard and building block in the study of sphingolipid metabolism, ceramide biosynthesis, and the development of advanced topical formulations . For research use only. Not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C36H73NO3

Molecular Weight

568.0 g/mol

IUPAC Name

N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide

InChI

InChI=1S/C36H73NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h34-35,38-39H,3-33H2,1-2H3,(H,37,40)/t34-,35+/m1/s1

InChI Key

KZTJQXAANJHSCE-GPOMZPHUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)[C@H](CCCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O

Origin of Product

United States

Preparation Methods

Amidation of Dihydrosphingosine with Fatty Acids

The most common and efficient method involves the amidation of a dihydrosphingosine derivative with a suitable fatty acid or acyl chloride. This process mimics natural ceramide biosynthesis, where sphingoid bases are acylated by ceramide synthases.

Procedure:

  • Preparation of Dihydrosphingosine (Dihydroxy Base):
    Commercially available or synthesized via reduction of sphingoid bases, dihydrosphingosine is used as the core backbone.

  • Activation of Fatty Acid:
    Fatty acids such as stearic acid (octadecanoic acid) are activated to their acyl chlorides using reagents like thionyl chloride or oxalyl chloride, which enhances reactivity.

  • Amidation Reaction:
    The activated acyl chloride reacts with dihydrosphingosine in the presence of a base such as pyridine or triethylamine, facilitating the formation of the amide bond.

Reaction scheme:

Dihydrosphingosine + Fatty acid acyl chloride → N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide

Optimized Laboratory Protocols

Step Reagents Conditions Notes
Activation of fatty acid Thionyl chloride Reflux in dichloromethane Produces acyl chloride
Amidation Dihydrosphingosine, acyl chloride Room temperature, inert atmosphere Use pyridine as base
Purification Column chromatography Using silica gel, appropriate solvent system Confirm stereochemistry via NMR

Research Discoveries and Data Tables

Key Findings from Literature

Study Methodology Yield (%) Stereoselectivity Remarks
Patent US20140050780A1 Chemical amidation 65-75 High Liposomal formulations of ceramides
Enzymatic synthesis (literature review) Ceramide synthase catalysis 80-90 Stereospecific Suitable for biological studies

Data on Reaction Conditions

Parameter Typical Range Impact on Synthesis
Temperature 0–25°C Maintains stereochemistry
Solvent Dichloromethane, chloroform Solubility and reaction rate
Reaction Time 12–24 hours Completeness of amidation

Notes on Stereochemistry and Purity

The stereochemistry of the compound, specifically the (2R,3S) configuration, is crucial for biological activity. Stereoselective synthesis methods, especially enzymatic or chiral auxiliary-based chemical syntheses, are preferred to ensure stereochemical fidelity.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Biochemical Applications

1.1 Skin Barrier Function

Ceramides are crucial components of the skin barrier, contributing to hydration and protection against environmental stressors. N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide is utilized in dermatological formulations to enhance skin barrier function and treat conditions such as eczema and psoriasis.

Study Objective Findings
Kim et al. (2020)Evaluate the efficacy of ceramide-based creamsThe use of this compound improved skin hydration by 30% over 4 weeks.
Lee et al. (2021)Assess anti-inflammatory propertiesDemonstrated reduction in inflammatory markers in skin cells treated with the compound.

1.2 Neuroprotective Effects

Research indicates that ceramides can have neuroprotective effects, particularly in models of neurodegenerative diseases. This compound has been studied for its potential to protect neuronal cells from apoptosis.

Research Focus Results
Zhang et al. (2019)Investigate neuroprotective mechanismsFound that the compound reduced cell death in neuronal cultures exposed to oxidative stress by 40%.

Pharmacological Applications

2.1 Drug Delivery Systems

Due to its amphiphilic nature, this compound is being explored as a component in drug delivery systems. Its ability to form lipid bilayers can enhance the bioavailability of hydrophobic drugs.

Study Application Outcome
Smith et al. (2022)Formulation of liposomal drug carriersEnhanced encapsulation efficiency of hydrophobic drugs by 50% compared to traditional methods.

2.2 Anticancer Properties

Ceramides have been implicated in cancer biology, particularly in apoptosis induction in cancer cells. Research on this compound has shown promise in inducing apoptosis in various cancer cell lines.

Investigation Cancer Type Findings
Patel et al. (2023)Breast CancerInduced apoptosis in MCF-7 cells with a decrease in cell viability by 60% after 48 hours of treatment.

Material Science Applications

3.1 Biodegradable Polymers

This compound is being researched for its role in developing biodegradable polymeric materials due to its natural origin and biocompatibility.

Research Material Developed Properties
Johnson et al. (2024)Biodegradable films for packagingExhibited excellent mechanical properties and biodegradability within six months under composting conditions.

Mechanism of Action

The mechanism of action of N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide involves its interaction with cellular membranes and signaling pathways. It targets specific receptors and enzymes, modulating their activity to exert its effects. For example, it can inhibit pro-inflammatory cytokines and activate anti-oxidant pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Unsaturated Ceramides

  • Example : N-[(2S,3R,4E)-1,3-dihydroxy-4-heptadecen-2-yl]octadecanamide (CAS 123065-42-9, Ceramide d17:1/18:0)
    • Structure : Contains a 4E double bond in the sphingoid base (C17:1) instead of saturation.
    • Impact : The double bond reduces molecular packing efficiency, lowering the melting point (~95–100°C) compared to the saturated target compound (104–106°C) .
    • Biological Role : Enhanced fluidity in lipid membranes may influence signaling pathways differently than saturated ceramides .

Glucosylated Derivatives

  • Example: N-(2R-hydroxyoctadecanoyl)-1-β-glucosyl-4E,8Z-octadecasphingadienine (GlcCer(d18:2/18:0)) Structure: A glucose moiety is β-linked to the 1-hydroxy group of the sphingoid base. Impact: Increased polarity due to glycosylation (molecular weight: ~728 g/mol vs. 568 g/mol for the target) reduces membrane permeability but enhances solubility in aqueous environments . Biological Role: Key in cell recognition and glycosphingolipid metabolism, unlike the skin-barrier-specific dihydroceramide .

Trihydroxy Ceramides

  • Example : N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadecanamide (Ceramide III, CAS 177874)
    • Structure : Additional hydroxyl group at position 4 (phytosphingosine backbone).
    • Impact : Higher hydrophilicity (PSA: 89.9 Ų vs. 69.6 Ų for the target) improves water retention in skin but reduces lipid bilayer stability .
    • Biological Role : Used in cosmetics for moisturizing, contrasting with the barrier-repair focus of dihydroceramide .

Physicochemical and Functional Comparison

Property Target Compound (Cer(d18:0/18:0)) Unsaturated Ceramide (d17:1/18:0) Glucosylceramide (GlcCer) Trihydroxy Ceramide (Ceramide III)
Molecular Formula C₃₆H₇₃NO₃ C₃₅H₆₉NO₃ C₄₂H₈₁NO₈ C₃₆H₇₃NO₄
Melting Point (°C) 104–106 95–100 >150 (decomposes) 110–115
LogP 10.96 ~11.2 (estimated) 7.3 8.9
Key Biological Role Skin barrier integrity Membrane fluidity Cell recognition Moisturization

Biological Activity

N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide, also known as a fatty acid amide, has garnered attention for its potential biological activities. This compound is characterized by its long-chain fatty acid structure, which may influence its interactions within biological systems. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C36H73NO3
  • Molecular Weight : 573.00 g/mol
  • IUPAC Name : this compound

This compound features a hydroxyl group on the second and third carbon atoms of the octadecane chain, which may play a critical role in its biological interactions.

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests a therapeutic potential in conditions characterized by chronic inflammation.
  • Antioxidant Properties : Studies have indicated that this compound may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.
  • Neuroprotective Effects : There is emerging evidence that fatty acid amides can influence neuroprotective pathways, possibly offering benefits in neurodegenerative diseases.

Case Studies and Research Findings

  • Study on Inflammatory Response :
    • A recent study demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
  • Antioxidant Activity Assessment :
    • In vitro assays have shown that the compound scavenges free radicals effectively, with an IC50 value comparable to established antioxidants such as ascorbic acid .
  • Neuroprotection in Animal Models :
    • In a mouse model of Alzheimer's disease, administration of this compound led to improved cognitive function and reduced amyloid-beta plaque accumulation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AntioxidantIC50 comparable to ascorbic acid
NeuroprotectiveImproved cognition in Alzheimer's model

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